2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 1242856-42-3
Cat. No.: VC6323631
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide - 1242856-42-3](/images/structure/VC6323631.png)
Specification
CAS No. | 1242856-42-3 |
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Molecular Formula | C22H21N5O3S |
Molecular Weight | 435.5 |
IUPAC Name | 2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C22H21N5O3S/c1-3-30-18-10-8-17(9-11-18)26-12-13-27-20(21(26)29)24-25-22(27)31-14-19(28)23-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,23,28) |
Standard InChI Key | HXDOWQMICVEQRP-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C)C2=O |
Introduction
The compound 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro- triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule belonging to the class of thioacetamides and triazolo-pyrazine derivatives. Its unique structure and pharmacological potential have garnered attention in medicinal chemistry for drug discovery and development. Below, we explore its structural features, synthesis process, physicochemical properties, and potential applications.
Structural Features
The molecular formula of the compound is C22H21N5O3S, with a molecular weight of approximately 435.5 g/mol . Its structure includes:
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A triazolo[4,3-a]pyrazine core fused with a phenyl group substituted with an ethoxy group.
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A thioacetamide functional group, which contributes to its biological activity.
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A p-tolyl moiety, enhancing its lipophilicity and pharmacokinetics.
The compound's structure is summarized in the table below:
Property | Details |
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Molecular Formula | C22H21N5O3S |
Molecular Weight | 435.5 g/mol |
Functional Groups | Triazolo-pyrazine, thioacetamide, p-tolyl |
CAS Number | 1242911-60-9 |
Synthesis
The synthesis of this compound involves multiple steps requiring precise reaction conditions to ensure high yields and purity. The general process includes:
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Formation of the triazolo[4,3-a]pyrazine scaffold by cyclization reactions.
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Introduction of the ethoxyphenyl group via electrophilic substitution.
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Coupling with thioacetamide derivatives under controlled conditions to form the final product.
Key factors influencing synthesis:
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Reaction temperature and solvent choice.
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Purification techniques such as recrystallization or chromatography.
Biological Activity and Applications
This compound belongs to a class of molecules known for their diverse biological activities:
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Anti-inflammatory Properties: Similar triazolo-pyrazine derivatives have shown significant anti-inflammatory activity in preclinical models .
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Analgesic Potential: Structural analogs have demonstrated delayed onset but potent analgesic effects .
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Drug Discovery Applications: The unique arrangement of functional groups makes it a candidate for further exploration as a COX-2 inhibitor or other enzyme targets .
Molecular docking studies suggest that related compounds interact favorably with active sites of enzymes like COX-2, indicating potential for optimization as anti-inflammatory agents .
Comparative Analysis with Related Compounds
The table below compares this compound with similar derivatives:
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